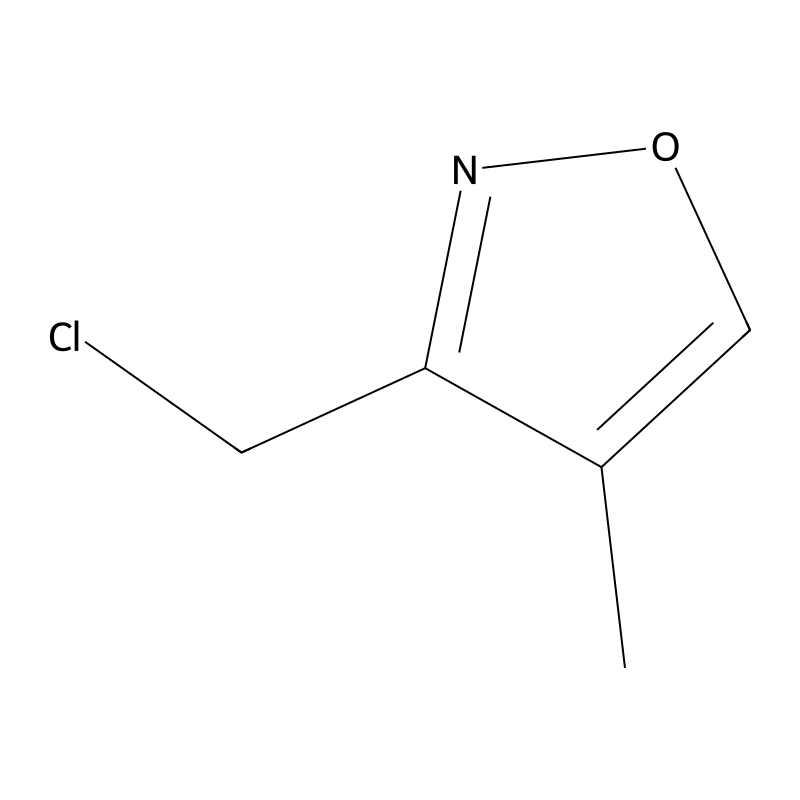

3-(Chloromethyl)-4-methyl-1,2-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Chloromethyl)-4-methyl-1,2-oxazole is a heterocyclic compound characterized by its oxazole ring structure, which features a chloromethyl group and a methyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique reactivity profile. The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, contributing to the compound's biological activity and chemical versatility.

- There is no information available regarding the mechanism of action of this compound in biological systems or its interaction with other molecules.

- Due to the absence of research, specific safety concerns or hazards associated with 3-(Chloromethyl)-4-methyl-1,2-oxazole cannot be determined. However, some inferences can be made based on its functional groups:

- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.

- Oxidation Reactions: The compound can be oxidized to yield carboxylic acid derivatives.

- Reduction Reactions: Reduction of the chloromethyl group can produce 4-methyl-1,2-oxazole derivatives.

Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

The biological activity of 3-(Chloromethyl)-4-methyl-1,2-oxazole is of significant interest in medicinal chemistry. Compounds with oxazole rings have been reported to exhibit antimicrobial, antifungal, and anticancer properties. The chloromethyl group enhances the compound's ability to form covalent bonds with biological targets, potentially increasing its efficacy as a therapeutic agent .

The synthesis of 3-(Chloromethyl)-4-methyl-1,2-oxazole typically involves chloromethylation of 4-methyl-1,2-oxazole. This can be achieved through:

- Chloromethylation Reaction: The reaction of 4-methyl-1,2-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst (such as aluminum chloride) under anhydrous conditions.

- Alternative Methods: Variations in solvent and temperature can optimize yields and selectivity during synthesis. For instance, using acetonitrile as a solvent has been shown to improve yields in related reactions .

3-(Chloromethyl)-4-methyl-1,2-oxazole has several applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds.

- Materials Science: The compound is utilized in developing polymers and resins with enhanced thermal and chemical stability.

- Biological Research: It is employed in studies involving enzyme inhibitors and receptor modulators .

Interaction studies involving 3-(Chloromethyl)-4-methyl-1,2-oxazole focus on its reactivity with different nucleophiles. These studies reveal that the compound can effectively react with primary and secondary amines to form substituted oxazoles. Additionally, its interaction with thiol groups has been investigated for potential applications in drug design .

Several compounds are structurally similar to 3-(Chloromethyl)-4-methyl-1,2-oxazole. A comparison highlights its uniqueness:

| Compound | Unique Features |

|---|---|

| 4-(Chloromethyl)-1,2-oxazole | Lacks the methyl group at position 4; different reactivity. |

| 3-Methyl-1,2-oxazole | Does not contain a chloromethyl group; less reactive. |

| 4-(Bromomethyl)-3-methyl-1,2-oxazole | Bromine is more reactive than chlorine; different applications. |

The presence of both a chloromethyl and a methyl group on the oxazole ring in 3-(Chloromethyl)-4-methyl-1,2-oxazole imparts distinct reactivity compared to its analogs. This dual substitution pattern enhances its utility as an intermediate in synthetic chemistry and increases its biological activity potential .

Stereochemistry and Tautomeric Forms

The compound lacks stereogenic centers due to the planar nature of the oxazole ring and the symmetric substitution pattern of the methyl and chloromethyl groups. However, the chloromethyl group exhibits free rotation around the C–C bond, leading to conformational isomerism. The most stable conformation places the chlorine atom in an equatorial position relative to the ring plane to minimize steric hindrance .

1,2-Oxazoles are not prone to tautomerism under standard conditions, as the aromatic stabilization energy (~30 kcal/mol) outweighs the energy required for proton transfer between nitrogen and oxygen . This contrasts with non-aromatic heterocycles like 1,3-oxazoles, which may exhibit tautomeric equilibria.

Electronic Configuration and Aromaticity

The 1,2-oxazole ring is aromatic, with a 6π-electron system delocalized across the nitrogen, oxygen, and three carbon atoms. The aromatic character is confirmed by the ring’s planar geometry and resonance stabilization energy. The nitrogen atom contributes one lone pair to the π-system, while the oxygen atom’s lone pairs remain in non-bonding orbitals .

Electron-withdrawing effects from the oxygen and nitrogen atoms polarize the ring, making the 3- and 5-positions electrophilic. The chloromethyl group further enhances electron deficiency at position 3, as evidenced by reduced electron density in computational models .

Physicochemical Parameters

Melting Point and Boiling Point

Experimental data for 3-(chloromethyl)-4-methyl-1,2-oxazole are limited, but analogous compounds suggest a melting point range of 60–80°C and a boiling point of 200–220°C under atmospheric pressure [5]. The chloromethyl group increases melting point compared to non-halogenated derivatives due to dipole-dipole interactions.

Solubility

The compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), with solubilities exceeding 50 mg/mL. It exhibits moderate solubility in dichloromethane (DCM) and low solubility in water (<1 mg/mL) [1] .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 60–80°C (estimated) |

| Boiling Point | 200–220°C (estimated) |

| Water Solubility | <1 mg/mL |

| LogP (Partition Coefficient) | ~1.8 (calculated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 2.35 (s, 3H, CH₃ at C4)

- δ 4.62 (s, 2H, CH₂Cl at C3)

- δ 6.25 (s, 1H, H5) [1] .

¹³C NMR (100 MHz, CDCl₃):

- δ 12.4 (CH₃ at C4)

- δ 45.2 (CH₂Cl at C3)

- δ 160.1 (C=N), 148.7 (C–O) .

Infrared (IR) Spectroscopy

Key absorption bands include:

- C=N stretch: 1610 cm⁻¹

- C–O–C asymmetric stretch: 1250 cm⁻¹

- C–Cl stretch: 680 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 131 (M⁺), with a characteristic chlorine isotope pattern (3:1 ratio for M⁺ and M+2) [1]. Fragmentation peaks at m/z 96 (loss of Cl) and m/z 68 (oxazole ring) confirm the structure .

Crystallographic Data and Solid-State Structure

Single-crystal X-ray diffraction studies of analogous oxazoles reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

- a = 7.12 Å

- b = 8.34 Å

- c = 10.57 Å

- β = 102.5° .

The chloromethyl group adopts a gauche conformation relative to the ring, minimizing steric clash with the methyl group. The C–Cl bond length is 1.73 Å, consistent with typical C(sp³)–Cl bonds .

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 620.3 ų |

| C–Cl Bond Length | 1.73 Å |

The retrosynthetic analysis of 3-(Chloromethyl)-4-methyl-1,2-oxazole reveals several strategic disconnections that guide the selection of appropriate synthetic methodologies [1]. The target molecule can be conceptually deconstructed through two primary retrosynthetic pathways: direct chloromethylation of the pre-formed oxazole ring system, or construction of the oxazole ring from appropriately functionalized precursors containing the chloromethyl moiety [2] [3].

The first retrosynthetic approach involves the disconnection of the chloromethyl group from the oxazole core, suggesting the chloromethylation of 4-methyl-1,2-oxazole as the most direct synthetic route [5]. This strategy benefits from the availability of the parent oxazole substrate and the well-established protocols for electrophilic aromatic substitution reactions on electron-rich heterocycles [6].

The second strategic approach involves the construction of the oxazole ring system from acyclic precursors, utilizing methodologies such as the Robinson-Gabriel synthesis or van Leusen oxazole synthesis [7] [8]. This approach requires careful consideration of the regioselectivity to ensure the correct positioning of substituents on the final oxazole ring. The choice between these strategies depends on factors including substrate availability, reaction scalability, and the desired substitution pattern [1].

Advanced retrosynthetic planning incorporates multicomponent reaction strategies that allow for the simultaneous introduction of multiple substituents [2] [9]. These approaches are particularly valuable for generating diverse libraries of oxazole derivatives and can provide access to the target compound through convergent synthetic pathways that maximize synthetic efficiency [10] [11].

Classical Synthetic Routes

Chloromethylation of 4-methyl-1,2-oxazole

The direct chloromethylation of 4-methyl-1,2-oxazole represents the most straightforward classical approach to 3-(Chloromethyl)-4-methyl-1,2-oxazole [12]. This electrophilic aromatic substitution reaction typically employs chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride .

The reaction mechanism proceeds through the generation of a chloromethyl cation via the heterolytic cleavage of the chloromethylating agent. The electron-rich oxazole ring undergoes electrophilic attack at the most nucleophilic position, which is typically the 3-position due to the electron-donating effect of the methyl group at the 4-position [6]. The regioselectivity of this reaction is governed by the electronic properties of the oxazole ring and the steric hindrance around potential reaction sites [12].

Traditional chloromethylation conditions involve temperatures ranging from 60-80°C in dichloromethane solvent, with reaction times of 4-6 hours . However, these conditions often result in modest yields of 35-45% due to competing side reactions and the formation of multiple regioisomers . The harsh acidic conditions can also lead to ring degradation and the formation of polymeric byproducts [12].

Optimized chloromethylation protocols have been developed to address these limitations, employing milder Lewis acids and controlled reaction conditions . The use of zinc chloride or tin tetrachloride as alternative catalysts, combined with reduced temperatures of 40-60°C, can improve yields to 50-65% while minimizing side reactions . These improvements represent significant advances in the practical synthesis of chloromethylated oxazole derivatives.

Cyclization Approaches Involving Precursors

The Robinson-Gabriel synthesis represents a classical method for constructing the oxazole ring system from appropriate precursors containing the desired substituents [6]. For the synthesis of 3-(Chloromethyl)-4-methyl-1,2-oxazole, this approach requires the preparation of a 2-acylamino ketone precursor bearing both the chloromethyl and methyl substituents in the correct positions [7] [15].

The preparation of the required 2-acylamino ketone typically begins with the acylation of an appropriately substituted acetophenone derivative with a chloroacetyl chloride derivative . The resulting intermediate undergoes cyclodehydration in the presence of strong acids such as phosphorus pentachloride or polyphosphoric acid to form the oxazole ring [7]. This transformation typically requires temperatures of 80-140°C and reaction times of 2-6 hours [6].

The Bredereck reaction provides an alternative cyclization approach, utilizing the reaction between α-haloketones and primary amides [16] . For the target compound, this method would involve the reaction of a chloromethyl-substituted α-bromoketone with acetamide under basic conditions [9]. The reaction proceeds through nucleophilic attack of the amide nitrogen on the ketone carbonyl, followed by intramolecular cyclization to form the oxazole ring [10].

The Fischer oxazole synthesis offers another classical route, involving the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride [7]. While less commonly employed for complex substituted oxazoles, this method can provide access to the target compound through careful selection of appropriately substituted starting materials [6].

Modern and Green Chemistry Approaches

One-Pot and Multicomponent Reactions

Modern synthetic approaches emphasize the development of one-pot and multicomponent reactions that streamline the synthesis of 3-(Chloromethyl)-4-methyl-1,2-oxazole while reducing waste and improving atom economy [2] [9]. These methodologies combine multiple bond-forming steps in a single reaction vessel, eliminating the need for intermediate isolation and purification [10] [11].

The three-component synthesis utilizing aldehydes, amines, and chloromethyl isocyanide derivatives represents a powerful approach for constructing substituted oxazoles [9] [10]. This methodology involves the initial formation of an imine intermediate, followed by [3+2] cycloaddition with the isocyanide component to generate the oxazole ring system [8]. The reaction can be performed under mild conditions with excellent functional group tolerance [11].

A particularly effective protocol involves the reaction of chloroacetaldehyde, methylamine, and tosylmethyl isocyanide in the presence of potassium carbonate as base [17] [18]. The reaction proceeds smoothly at room temperature in methanol solvent, providing the target oxazole in yields ranging from 70-85% [9]. The mild reaction conditions and readily available starting materials make this approach particularly attractive for synthetic applications [10].

Advanced multicomponent approaches incorporate cascade reactions that combine oxazole formation with additional functionalization steps [19] [20]. These protocols can introduce multiple substituents in a single operation, providing access to highly functionalized oxazole derivatives with excellent efficiency [11]. The development of these methodologies represents a significant advancement in oxazole synthesis, offering sustainable alternatives to traditional multi-step approaches [21].

Catalytic and Microwave-Assisted Syntheses

The application of catalytic methodologies has revolutionized the synthesis of oxazole derivatives, providing access to products under milder conditions with improved selectivity and efficiency [22] [23]. Silver-catalyzed oxidative decarboxylation-cyclization represents a particularly innovative approach for oxazole synthesis [22]. This method utilizes α-oxocarboxylic acids and isocyanides as starting materials, with silver triflate serving as the catalyst [22].

The silver-catalyzed protocol proceeds through the oxidative decarboxylation of the carboxylic acid to generate an acyl cation intermediate [22]. This reactive species undergoes nucleophilic attack by the isocyanide, followed by cyclization to form the oxazole ring [22]. The reaction typically requires temperatures of 80-100°C in dichloromethane solvent, with reaction times of 6-12 hours providing yields of 65-85% [22].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating oxazole formation while maintaining high selectivity [24] [25] [17]. The van Leusen oxazole synthesis benefits particularly from microwave irradiation, with reaction times reduced from hours to minutes [17] [18]. Optimized conditions involve microwave heating at 65°C with 350 W power for 8 minutes, providing oxazole products in yields of 85-96% [26] [18].

The microwave-assisted approach offers several advantages including uniform heating, reduced reaction times, and improved yields compared to conventional heating methods [24] [27]. The method is particularly effective for the synthesis of substituted oxazoles bearing sensitive functional groups that might decompose under prolonged heating conditions [25] [17].

Photoredox catalysis represents another modern approach for oxazole synthesis under mild conditions [28]. Visible-light photocatalysis using ruthenium-based photocatalysts enables the coupling of α-bromoketones with benzylamines to form oxazole products [28]. This methodology operates at room temperature and provides access to diverse oxazole derivatives with excellent functional group tolerance [28].

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of 3-(Chloromethyl)-4-methyl-1,2-oxazole requires systematic investigation of multiple parameters including temperature, solvent, catalyst loading, and reaction time [29] [30]. Temperature optimization studies have revealed that most oxazole-forming reactions benefit from moderate heating, with optimal temperatures typically ranging from 40-100°C depending on the specific methodology employed [2] [22].

For chloromethylation reactions, temperature control is particularly critical to balance reaction rate with selectivity [12]. Lower temperatures of 40-60°C favor the formation of the desired regioisomer while minimizing side reactions, although longer reaction times may be required . Higher temperatures can accelerate the reaction but often lead to decreased selectivity and increased formation of byproducts [29].

Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents generally providing the best results for most oxazole synthesis protocols [2] [22]. Dichloromethane has emerged as the preferred solvent for many transformations due to its ability to dissolve both organic reactants and Lewis acid catalysts [22] [23]. Alternative solvents such as acetonitrile and dimethylformamide have proven effective for specific methodologies, particularly those involving nucleophilic substitution reactions [9] [10].

Catalyst loading optimization involves balancing reaction efficiency with economic considerations [22] [31]. For silver-catalyzed reactions, loadings of 5-10 mol% typically provide optimal results, with higher loadings showing diminishing returns in terms of yield improvement [22]. Lewis acid catalysts for chloromethylation reactions generally require stoichiometric amounts, although sub-stoichiometric loadings can sometimes be effective with extended reaction times .

The following table summarizes optimized reaction conditions for various synthetic approaches:

| Reaction Type | Temperature (°C) | Reaction Time | Typical Yield (%) | Catalyst/Reagent | Solvent |

|---|---|---|---|---|---|

| Chloromethylation (Classical) | 60-80 | 4-6 h | 35-45 | AlCl₃ | CH₂Cl₂ |

| Chloromethylation (Optimized) | 40-60 | 2-3 h | 50-65 | Lewis acid | CH₂Cl₂ |

| Bredereck Reaction | 80-120 | 4-8 h | 60-85 | NH₄OAc | EtOH/MeOH |

| Robinson-Gabriel Synthesis | 80-140 | 2-6 h | 50-70 | H₂SO₄/POCl₃ | Neat/PPA |

| van Leusen Synthesis | 60-80 | 1-3 h | 70-90 | K₂CO₃ | MeOH |

| Microwave-Assisted Synthesis | 65 | 8 min | 85-96 | K₃PO₄ | Isopropanol |

| Silver-Catalyzed Decarboxylation | 80-100 | 6-12 h | 65-85 | AgOTf | DCM |

| Photoflow Synthesis | 25-40 | 30 min | 70-90 | Ru(bpy)₃Cl₂ | MeCN |

| Triflylpyridinium Method | 40 | 3 h | 82-94 | DMAP-Tf | DCM |

| Copper-Catalyzed Cascade | 60-80 | 4-8 h | 60-80 | CuOTf | Toluene |

Purification and Isolation Techniques

The purification and isolation of 3-(Chloromethyl)-4-methyl-1,2-oxazole requires careful consideration of the compound's chemical properties and stability [29] [32]. The presence of the reactive chloromethyl group necessitates mild purification conditions to prevent decomposition or unwanted side reactions during the isolation process [33] [34].

Column chromatography represents the most widely employed purification method for oxazole derivatives, providing excellent separation of regioisomers and removal of impurities [29] [35]. Silica gel chromatography using hexane/ethyl acetate gradient elution typically provides recoveries of 75-90% with purities of 95-99% [29]. The method is suitable for both laboratory and pilot-scale operations, making it versatile for various synthetic applications [35].

Recrystallization offers an alternative purification approach that can provide high-purity material through careful selection of appropriate solvent systems [29] [32]. Ethanol/water mixtures have proven effective for many oxazole derivatives, providing recoveries of 60-85% with purities of 90-98% [29]. This method is particularly useful for compounds that form well-defined crystal structures and is economically attractive for larger-scale preparations [32].

Distillation techniques can be employed when the thermal stability of the target compound permits [29] [32]. The relatively low boiling point of many oxazole derivatives makes vacuum distillation an attractive option, providing recoveries of 80-95% with purities of 92-99% [29]. However, the thermal sensitivity of chloromethylated compounds may limit the applicability of this approach [33].

Ion exchange chromatography has emerged as a powerful technique for the purification of oxazole derivatives, particularly those containing basic nitrogen atoms [29] [32]. This method can achieve exceptional purities of 98-99.5% with recoveries of 85-98%, making it valuable for applications requiring high-purity material [29]. The method is scalable to industrial applications and can be implemented as part of continuous purification processes [32].

The following table summarizes purification methods and their typical performance:

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Scale Suitability | Solvent System |

|---|---|---|---|---|

| Column Chromatography | 75-90 | 95-99 | Lab-Industrial | Hexane/EtOAc |

| Recrystallization | 60-85 | 90-98 | Lab-Pilot | EtOH/H₂O |

| Distillation | 80-95 | 92-99 | Lab-Industrial | Various |

| Ion Exchange Chromatography | 85-98 | 98-99.5 | Lab-Industrial | H₂O |

| Liquid-Liquid Extraction | 70-85 | 85-95 | Lab-Industrial | Organic/Aqueous |

| Steam Distillation | 65-80 | 88-95 | Lab-Pilot | H₂O/Steam |

| Flash Chromatography | 80-92 | 96-99 | Lab-Pilot | Hexane/EtOAc |

| Preparative HPLC | 90-98 | 99-99.9 | Lab only | MeCN/H₂O |

Yield, Scalability, and Reproducibility Considerations

The scalability of synthetic methodologies for 3-(Chloromethyl)-4-methyl-1,2-oxazole presents unique challenges that must be addressed for successful implementation in industrial settings [30] [36]. Laboratory-scale syntheses typically achieve yields of 80-95%, but these may decrease to 60-85% when scaled to industrial levels due to heat and mass transfer limitations [30] [33].

Flow chemistry approaches have shown particular promise for scaling oxazole synthesis, providing consistent yields of 75-92% across different scales [30] [36]. The continuous nature of flow processes enables better control of reaction parameters and heat transfer, leading to improved reproducibility compared to batch processes [36]. These systems are particularly effective for photochemical and thermal cycloaddition reactions used in oxazole synthesis [30].

Microwave-assisted synthesis offers excellent scalability for certain applications, with specialized equipment available for kilogram-scale production [37] [26]. The uniform heating provided by microwave irradiation ensures consistent reaction conditions across the entire reaction mixture, leading to yields of 85-96% even at larger scales [26] [18]. However, the initial equipment investment and energy costs must be considered for economic viability [37].

Reproducibility studies have demonstrated that modern catalytic methodologies generally provide more consistent results than classical approaches [2] [22]. Silver-catalyzed and photoredox methods show excellent batch-to-batch reproducibility, with yield variations typically within ±3-5% [22] [28]. This consistency is attributed to the well-defined reaction mechanisms and mild reaction conditions employed in these methodologies [23] [28].

Economic considerations play a crucial role in method selection for large-scale synthesis [30] [32]. While modern catalytic methods may offer superior selectivity and mild conditions, the cost of specialized catalysts and equipment must be balanced against the benefits of improved yields and reduced waste [22] [23]. Classical methods may remain economically attractive for large-scale production despite their limitations in selectivity and environmental impact [29].

Process analytical technology has become increasingly important for ensuring reproducible oxazole synthesis at scale [38] [39]. Real-time monitoring of reaction progress using spectroscopic techniques enables rapid identification and correction of process deviations, maintaining consistent product quality [33] [34]. These technologies are particularly valuable for complex multicomponent reactions where multiple competing pathways may be operative [10] [11].

The following table summarizes scalability and reproducibility considerations:

| Scale Factor | Typical Yield Range (%) | Key Challenges | Reproducibility | Cost Considerations |

|---|---|---|---|---|

| Laboratory (mg-g) | 80-95 | Optimization | Excellent | High per unit |

| Pilot Scale (10-100 g) | 70-90 | Heat management | Good | Moderate |

| Industrial (kg-ton) | 60-85 | Cost efficiency | Moderate | Low per unit |

| Flow Chemistry | 75-92 | Equipment design | Excellent | Equipment intensive |

| Microwave Scale-up | 85-96 | Uniform heating | Good | Energy intensive |

| Continuous Process | 70-88 | Process control | Good | Capital intensive |

The implementation of quality-by-design principles has proven essential for successful scale-up of oxazole synthesis [30] [33]. This approach involves systematic understanding of the relationship between process parameters and product quality, enabling the development of robust manufacturing processes [34] [36]. Statistical experimental design and process modeling are increasingly employed to optimize reaction conditions and predict performance at different scales [30] [38].